molecular formula C22H19ClN2O5 B2845329 methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 758704-41-5

methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B2845329
CAS No.: 758704-41-5
M. Wt: 426.85
InChI Key: IJNPHAALZSOWAG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Key structural features include:

  • 2-Chlorophenyl substituent at position 4, contributing steric bulk and lipophilicity.
  • Methyl ester at position 3, influencing solubility and metabolic stability.
  • 7-Methyl group and 5-oxo moiety, which stabilize the dihydro-4H-pyrano[3,2-c]pyridine scaffold .

The compound’s molecular formula is C₂₂H₂₀ClN₂O₅, with a molecular weight of 427.86 g/mol. Its synthesis typically involves multi-step condensation and cyclization reactions under reflux conditions, yielding crystalline products .

Properties

IUPAC Name

methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5/c1-12-10-16-18(21(26)25(12)11-13-6-5-9-29-13)17(14-7-3-4-8-15(14)23)19(20(24)30-16)22(27)28-2/h3-10,17H,11,24H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNPHAALZSOWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=CC=C3Cl)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and research findings related to this compound, focusing on its antitumor, antimicrobial, and cytotoxic properties.

Synthesis

The synthesis of pyrano[3,2-c]pyridines typically involves multicomponent reactions (MCRs), which are effective for producing complex structures efficiently. Various methodologies have been employed to synthesize derivatives of this compound, often utilizing starting materials like ethyl coumarin derivatives and piperidones. The incorporation of functional groups such as chlorophenyl and furan moieties enhances the biological activity of the resulting compounds.

Biological Activity

1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrano[3,2-c]pyridine derivatives. For instance:

  • In vitro studies : The compound exhibited significant growth inhibition in various cancer cell lines, particularly in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The GI50 value for one promising derivative was reported at 13 µM, effectively reducing cell proliferation and altering the cell cycle profile by increasing G0/G1 phase populations while decreasing S phase populations .
  • In vivo studies : The chick chorioallantoic membrane (CAM) model demonstrated that the compound could significantly reduce tumor size in vivo, indicating its potential as an effective anticancer agent .

2. Antimicrobial Activity
The antimicrobial properties of pyrano[3,2-c]pyridine derivatives have also been investigated:

  • Gram-positive and Gram-negative bacteria : Compounds derived from this class showed varying degrees of activity against strains like Staphylococcus aureus and Escherichia coli. MIC values ranged from 20–40 µM against S. aureus, indicating moderate antibacterial efficacy compared to standard antibiotics .

3. Cytotoxicity
Cytotoxic assays have revealed that certain derivatives possess significant cytotoxic effects on human cancer cell lines while exhibiting lower toxicity towards non-tumorigenic cells. This selectivity is crucial for developing therapeutic agents that minimize side effects .

Case Studies

Several case studies have documented the synthesis and evaluation of methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine derivatives:

StudyCompoundActivityResults
Study 1Derivative AAntitumorGI50 = 13 µM in MDA-MB-231 cells
Study 2Derivative BAntimicrobialMIC = 20 µM against S. aureus
Study 3Derivative CCytotoxicitySelective toxicity towards cancer cells

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines. The presence of electron-withdrawing groups, such as chlorine or cyano groups, has been associated with enhanced cytotoxicity against tumor cells. A recent study highlighted that compounds derived from pyran derivatives exhibited notable inhibitory effects on multiple cancer cell lines, suggesting potential as anticancer agents .

Anti-inflammatory Properties

Compounds related to methyl 2-amino-4-(2-chlorophenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate have been investigated for their anti-inflammatory effects. The furan moiety in the structure is known to contribute to anti-inflammatory activity, making these compounds candidates for treating conditions like rheumatoid arthritis and psoriatic arthritis .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Similar pyridine and pyran derivatives have shown effectiveness against various bacterial strains, indicating that this compound could be explored for its antibacterial and antifungal activities .

Building Block for Organic Synthesis

The unique structural characteristics of this compound make it a valuable intermediate in organic synthesis. It can serve as a precursor for synthesizing other biologically active compounds through various chemical transformations . The amino and carboxylate functional groups allow for further derivatization, enhancing its utility in synthetic chemistry.

Case Studies and Research Findings

StudyFindings
Gao et al., 2001Demonstrated the anti-anaphylaxis and anti-cancer properties of similar pyran derivatives .
Xu et al., 2011Highlighted the potential applications in treating inflammatory diseases like rheumatoid arthritis .
Mohareb et al., 2023Reported that certain pyran derivatives exhibited significant cytotoxicity against cancer cell lines with IC50 values below 5 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrano[3,2-c]pyridine derivatives exhibit diverse bioactivities, modulated by substituent variations. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Key Features & Differences Reference
Target Compound : 6-(Furan-2-ylmethyl), 4-(2-chlorophenyl) C₂₂H₂₀ClN₂O₅ 427.86 Furan-2-ylmethyl enhances polarity; 2-chlorophenyl increases steric hindrance.
Analog 1 : 6-Phenethyl, 4-(2-chlorophenyl) (CAS: 612054-24-7) C₂₄H₂₂ClN₂O₃ 437.89 Phenethyl group increases hydrophobicity (logP ~4.3) vs. furan’s lower logP.
Analog 2 : 6-(3-Pyridinylmethyl), 4-(4-chlorophenyl) (CID: 3846891) C₂₂H₁₇ClN₄O₂ 416.85 Pyridine introduces basicity; 4-chlorophenyl alters electronic effects vs. 2-chloro.
Analog 3 : Ethyl ester, 4-(2-fluorophenyl), 6-phenethyl (G857-2009) C₂₆H₂₅FN₂O₄ 448.49 Fluorine increases electronegativity; ethyl ester reduces steric bulk vs. methyl ester.
Analog 4 : 6-(Hydroxymethyl), 4-(2-chlorophenyl) (CAS: 825602-70-8) C₁₇H₁₄ClNO₆ 363.75 Hydroxymethyl improves solubility (PSA: 65.03 Ų) but reduces thermal stability (MP: 232–236°C).
Analog 5 : 4-(3-((4-Chlorobenzyl)oxy)phenyl), 6-hydroxymethyl (Compound 6h) C₂₀H₁₅ClN₂O₅ 398.80 4-Chlorobenzyloxy group enhances π-stacking; higher melting point (241–243°C).

Key Findings :

Substituent Effects on Solubility :

  • The furan-2-ylmethyl group in the target compound offers moderate polarity (predicted logP ~3.5), balancing solubility and membrane permeability. In contrast, phenethyl (logP ~4.3) and pyridinylmethyl (logP ~2.8) substituents skew properties toward hydrophobicity or hydrophilicity, respectively .
  • The hydroxymethyl analog (CAS: 825602-70-8) has the highest polar surface area (65.03 Ų), favoring aqueous solubility but limiting blood-brain barrier penetration .

Electronic and Steric Impacts: 2-Chlorophenyl vs. Fluorine substitution (2-fluorophenyl in G857-2009) enhances electronegativity, altering dipole interactions and metabolic stability .

Synthetic Yields and Conditions: All analogs in were synthesized via 6-hour reflux in methanol, with yields ranging from 59–66%. The target compound’s furan-2-ylmethyl group may require milder conditions due to furan’s sensitivity to strong acids .

Thermal Stability :

  • Melting points correlate with crystallinity: 4-methoxyphenyl derivatives (e.g., 3z in ) exhibit higher MPs (241–243°C) due to symmetric packing, whereas bulkier groups like phenethyl reduce MPs (193–194°C) .

Preparation Methods

Cyclocondensation of 4-Hydroxy-2(1H)-Pyridones with α,β-Unsaturated Nitriles

The pyrano[3,2-c]pyridine core is typically constructed via a cyclocondensation reaction between 4-hydroxy-2(1H)-pyridones and α,β-unsaturated nitriles. For the target compound, the 4-hydroxy-7-methyl-6-(furan-2-ylmethyl)-2(1H)-pyridone intermediate is synthesized first.

Procedure (adapted from):

  • Substituted Pyridone Preparation :
    • 7-Methyl-4-hydroxy-6-(furan-2-ylmethyl)-2(1H)-pyridone is synthesized by reacting furfurylamine with methyl acetoacetate under acidic conditions, followed by cyclization.
    • Key Reaction :

      Furfurylamine (1.0 equiv) and methyl acetoacetate (1.2 equiv) are refluxed in acetic acid (5 vol) for 6 hours. The product precipitates upon cooling (yield: 72–78%).
  • Cyclocondensation :
    • The pyridone (1.0 equiv) reacts with an α,β-unsaturated nitrile derived from 2-chlorobenzaldehyde (1.1 equiv) in methanol with piperidine (2 drops) as a catalyst.
    • Conditions : Reflux for 1–2 hours yields the pyrano[3,2-c]pyridine scaffold.

Functionalization at Position 6: Furan-2-ylmethyl Group

Mannich-Type Aminomethylation

The furan-2-ylmethyl group is introduced via a Mannich reaction using triethyl orthoformate and furfurylamine.

Procedure (adapted from):

  • One-Pot Three-Component Reaction :
    • The dihydropyridine intermediate (1.0 equiv), triethyl orthoformate (2.0 equiv), and furfurylamine (1.5 equiv) react in anhydrous isopropyl alcohol under reflux.
    • Conditions : 25 minutes at 80°C yields the furan-2-ylmethyl-substituted product (75% yield).

Solvent Comparison (Table 1):

Solvent Yield (%) Z:E Ratio
Isopropyl alcohol 75 3:1
Ethanol 67 2:1
Toluene 65 1.5:1

Isopropyl alcohol maximizes yield and stereoselectivity.

Reaction Optimization and Analytical Validation

Temperature and Catalyst Screening

  • Cyclocondensation : Piperidine (2 drops) in methanol at reflux achieves full conversion in 1 hour.
  • Mannich Reaction : Higher temperatures (80°C vs. 60°C) reduce reaction time from 40 to 25 minutes.

Spectroscopic Characterization

  • 1H-NMR : Key signals include δ 7.95 (d, 2H, 2-chlorophenyl), δ 6.35 (m, 2H, furan), and δ 3.89 (s, 3H, methyl ester).
  • IR : Peaks at 1726 cm⁻¹ (C=O ester) and 1597 cm⁻¹ (C=N pyridine).

Challenges and Alternative Approaches

Competing Side Reactions

  • Thiol Interference : Thiol intermediates (e.g., from cyanothioacetamide) require careful pH control to prevent disulfide formation.
  • Stereoselectivity : The Z:E ratio in Mannich reactions depends on solvent polarity (Table 1).

Scalability Considerations

  • Catalyst Recycling : N-methylmorpholine can be recovered via distillation (recovery: 90%).
  • Solvent Selection : Isopropyl alcohol offers a balance between yield and environmental impact.

Q & A

Q. What are the standard synthetic protocols for preparing derivatives of this compound?

The compound is typically synthesized via multi-step organic reactions, including refluxing precursors in methanol for ~6 hours to promote cyclization and crystallization. For example, similar pyrano[3,2-c]pyridine derivatives are synthesized by refluxing substituted aryl aldehydes with active methylene compounds, followed by purification via recrystallization (e.g., methanol yields colorless crystals). Characterization involves IR (to confirm carbonyl and amino groups), 1H^1H NMR (to resolve substituent environments), and EI-MS (to verify molecular ion peaks) .

Q. What spectroscopic techniques are used to confirm the structure?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm1^{-1}, NH2_2 bends at ~3300 cm1^{-1}) .
  • 1H^1H NMR : Assigns proton environments (e.g., methyl groups at δ 2.1–2.4 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry : Confirms molecular weight via molecular ion peaks and fragmentation patterns .

Q. What functional groups influence the compound’s reactivity?

The amino group (-NH2_2) participates in hydrogen bonding and nucleophilic reactions, the ester (-COOCH3_3) enables hydrolysis, and the furan moiety (C4H _4H _3 $O) facilitates π-π interactions. These groups dictate solubility, stability, and reactivity in further derivatization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Optimization involves:

  • Catalysts : Trisodium citrate dihydrate enhances cyclization efficiency .
  • Solvent systems : Aqueous ethanol improves solubility of intermediates .
  • Continuous-flow reactors : Scalable synthesis reduces side reactions and improves reproducibility . Statistical methods like Design of Experiments (DoE) can model parameter interactions (e.g., temperature, solvent ratio) .

Q. How to resolve contradictions in melting points or spectral data between batches?

Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies include:

  • Recrystallization : Use mixed solvents (e.g., methanol/water) to enhance purity .
  • Chromatography : HPLC or TLC to isolate pure fractions .
  • Thermal analysis : DSC to identify polymorph transitions .

Q. How is the crystal structure determined, and what tools are used?

X-ray crystallography with SHELXL (for refinement) and ORTEP-III (for visualization) resolves the 3D structure. Hydrogen bonding patterns are analyzed via graph set theory to classify motifs (e.g., R22(8)R_2^2(8) rings) . Example parameters: monoclinic space group P21/cP2_1/c, unit cell dimensions a=10.62A˚,b=11.99A˚a = 10.62 \, \text{Å}, b = 11.99 \, \text{Å}, and β = 99.75° for similar pyrano-pyridine derivatives .

Q. What are common side reactions during synthesis, and how are they mitigated?

  • Oxidation of furan : Controlled under inert atmospheres (N2_2/Ar) .
  • Ester hydrolysis : Avoid aqueous conditions at high temperatures .
  • Polymerization : Monitor reaction progress via in-situ FTIR or HPLC .

Q. How can hydrogen bonding patterns predict supramolecular assembly?

Graph set analysis categorizes H-bond motifs (e.g., chains, rings) to predict crystal packing. For example, NH2_2-O=C interactions often form dimers, while furan-O···H-N links create extended networks, influencing solubility and stability .

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